molecular formula C16H24O2 B2423977 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol CAS No. 2089651-72-7

3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol

Cat. No. B2423977
CAS RN: 2089651-72-7
M. Wt: 248.366
InChI Key: ZIKTUEUPTXROBT-UHFFFAOYSA-N
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Description

The compound “3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol” is a chemical with the CAS Number: 2089651-72-7 . It has a molecular weight of 248.37 and its IUPAC name is 3-(4-((2-methylcyclohexyl)oxy)phenyl)propan-1-ol . The compound is in the form of a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24O2/c1-13-5-2-3-7-16(13)18-15-10-8-14(9-11-15)6-4-12-17/h8-11,13,16-17H,2-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown liquid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Antimicrobial Activity : A study involved synthesizing a series of compounds including 3-(alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which is related to 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol. These compounds were tested against human pathogens like Staphylococcus aureus and Escherichia coli, showing antimicrobial activities. Their antioxidant activities were also determined, although they were found to be lower compared to certain beta blockers (Čižmáriková et al., 2020).

Chemical Reactions and Catalysis

  • Hydrogen Transfer Reactions : Research on substituted cyclohexanones, closely related to this compound, demonstrated their reduction to corresponding alcohols using Rh(I) complexes. This study highlights the role of these compounds in selective hydrogen transfer reactions (Mestroni et al., 1989).

Electropolymerization and Material Science

  • Electropolymerization Studies : A study focused on synthesizing silicon naphthalocyanines (SiNcs) with electropolymerizable groups related to this compound. The non-aggregated nature of these SiNcs and their electropolymerization potential highlight the material science applications of such compounds (Bıyıklıoğlu & Alp, 2017).

Pharmaceutical Applications

  • Potential Antimicrobial Agents : Research into substituted phenyl azetidines, involving compounds structurally similar to this compound, explored their potential as antimicrobial agents. This indicates the potential pharmaceutical applications of such compounds (Doraswamy & Ramana, 2013).

Cardioselectivity in Medicinal Chemistry

  • Cardioselectivity of Beta-Adrenoceptor Blocking Agents : A series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to the chemical , were synthesized to study their affinity to beta-1 and beta-2 adrenoceptors. This research is vital in understanding the cardioselectivity of beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).

Safety and Efficacy in Animal Feed

  • Safety and Efficacy in Flavorings for Animals : A comprehensive study on aliphatic, alicyclic, and aromatic tertiary alcohols, including compounds similar to this compound, assessed their safety and efficacy as flavorings in animal feed. The study provides insights into the safe use levels and effects on different animal species (Westendorf, 2012).

properties

IUPAC Name

3-[4-(2-methylcyclohexyl)oxyphenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-13-5-2-3-7-16(13)18-15-10-8-14(9-11-15)6-4-12-17/h8-11,13,16-17H,2-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKTUEUPTXROBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC2=CC=C(C=C2)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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